molecular formula C8H14Cl2N2 B563361 Bétahistine-d3 dihydrochlorure

Bétahistine-d3 dihydrochlorure

Numéro de catalogue: B563361
Poids moléculaire: 212.13 g/mol
Clé InChI: XVDFMHARQUBJRE-GXXYEPOPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La Bétahistine-d3 (chlorhydrate) est une forme deutérée de la bétahistine, un médicament antivertigeux de type histamine. Elle est principalement utilisée pour traiter les symptômes associés à la maladie de Ménière, tels que les vertiges, les acouphènes et la perte auditive . La forme deutérée, Bétahistine-d3, est souvent utilisée dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme de la bétahistine en raison de son marquage isotopique stable.

Applications De Recherche Scientifique

Pharmacokinetics

Betahistine is rapidly absorbed when taken orally, with peak plasma concentrations typically reached within one hour. It has a short half-life of approximately 3 to 4 hours, necessitating multiple daily doses for sustained effect .

Treatment of Ménière’s Disease

Betahistine is widely recognized for its efficacy in managing symptoms associated with Ménière's disease. Clinical studies have shown that it significantly reduces the frequency and intensity of vertigo attacks compared to placebo treatments .

Other Vestibular Disorders

Beyond Ménière's disease, betahistine has been explored for its effectiveness in treating various vestibular disorders:

  • Vestibular Neuritis : Studies indicate that betahistine can improve recovery rates from acute vestibular dysfunction .
  • Binge Eating Disorder : Emerging research suggests potential applications in treating binge eating disorder by modulating neurotransmitter levels associated with appetite regulation .

Study 1: Efficacy in Vestibular Disorders

In a randomized controlled trial involving patients with vestibular disorders, participants receiving betahistine reported a significant reduction in vertigo episodes and improved quality of life metrics compared to those receiving placebo. The study highlighted a dosage range of 24 to 48 mg per day as optimal for symptom relief .

Study 2: Pharmacokinetic Insights

A pharmacokinetic study using animal models demonstrated that higher doses of betahistine resulted in significantly increased plasma concentrations and faster recovery from induced vestibular dysfunction. This study emphasized the relationship between dosage and therapeutic outcomes, suggesting that intravenous administration could enhance bioavailability compared to oral routes .

Comparative Data Table

ApplicationDosage RangeEfficacy EvidenceNotes
Ménière’s Disease24-48 mg/daySignificant reduction in vertigo episodesApproved treatment in multiple countries
Vestibular Neuritis16-32 mg/dayImproved recovery ratesFurther studies needed for conclusive data
Binge Eating Disorder48-300 mg/dayRapid response compared to traditional therapiesPotential for sustained-release formulations

Mécanisme D'action

Target of Action

Betahistine-d3 dihydrochloride primarily targets histamine receptors , specifically the H1 and H3 receptors . These receptors are located on blood vessels in the inner ear . The H1 receptor is a weak agonist, while the H3 receptor is a strong antagonist .

Mode of Action

Betahistine-d3 dihydrochloride acts as a weak agonist at histamine H1 receptors and a potent antagonist at H3 receptors . As an agonist of H1 receptors, it causes local vasodilation and increased permeability . As an antagonist of H3 receptors, it increases the generation of neuronal excitation, for example, in the vestibular nuclei .

Biochemical Pathways

The action of Betahistine-d3 dihydrochloride on histamine receptors influences the endolymphatic fluid homeostasis in the ear . This action helps to reverse the underlying problem of endolymphatic hydrops .

Pharmacokinetics

Betahistine-d3 dihydrochloride undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA) . Due to the extremely low plasma levels of Betahistine-d3 dihydrochloride, 2PAA can be considered a surrogate index for quantitation of the parent drug . The pharmacokinetic parameters such as Cmax, AUC0–t, AUC0–∞, Tmax, and Thalf have been calculated for each subject from concentrations of 2-PAA in plasma .

Result of Action

The primary result of Betahistine-d3 dihydrochloride action is the reduction of episodes of vertigo associated with Ménière’s disease . It is thought to reduce symptoms through its actions on histamine receptors . The overall monthly attack rate fell significantly by the factor 0.758 (0.705 to 0.816; P<0.001) .

Analyse Biochimique

Biochemical Properties

Betahistine-d3 dihydrochloride interacts with histamine receptors, specifically, it acts as an agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor . These interactions play a crucial role in its biochemical reactions . The compound’s molecular properties have been studied using ab initio MO-LCAO-SCF method .

Cellular Effects

Betahistine-d3 dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by interacting with histamine receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Betahistine-d3 dihydrochloride involves its actions on histamine receptors. As a histamine H1 receptor agonist and a H3 receptor antagonist, it changes the generation of neuronal excitation . This interaction at the molecular level can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of Betahistine-d3 dihydrochloride over time in laboratory settings have been observed in several studies. For instance, a study showed that the incidence of attacks related to Meniere’s disease did not differ between different treatment groups over time . The overall monthly attack rate fell significantly .

Dosage Effects in Animal Models

In animal models, the effects of Betahistine-d3 dihydrochloride vary with different dosages. A study conducted on cats showed that betahistine treatment at different doses led to different outcomes . Lower doses had no effects on postural function recovery but induced an acute symptomatic effect characterized by a fast balance improvement . Higher doses induced both this acute effect and a significant acceleration of the recovery process .

Metabolic Pathways

Betahistine-d3 dihydrochloride is involved in metabolic pathways related to histamine. It is metabolized primarily into the inactive metabolite 2-pyridylacetic acid . There is both clinical and in vitro evidence that monoamine oxidase enzymes are responsible for the metabolism of betahistine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Bétahistine-d3 (chlorhydrate) peut être synthétisée par un processus en plusieurs étapes à partir de précurseurs deutérés. La synthèse implique la réaction de la pyridine deutérée avec l'éthylamine deutérée dans des conditions contrôlées pour former le produit souhaité. La réaction nécessite généralement un catalyseur et est effectuée sous atmosphère inerte pour éviter les réactions secondaires indésirables .

Méthodes de production industrielle

La production industrielle de Bétahistine-d3 (chlorhydrate) implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La Bétahistine-d3 (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits

Applications de la recherche scientifique

La Bétahistine-d3 (chlorhydrate) est largement utilisée dans la recherche scientifique en raison de son marquage isotopique stable. Ses applications incluent :

Mécanisme d'action

La Bétahistine-d3 (chlorhydrate) exerce ses effets principalement par son action sur les récepteurs de l'histamine. Elle agit comme un agoniste faible des récepteurs H1 de l'histamine et comme un antagoniste des récepteurs H3 de l'histamine . Cette double action entraîne une vasodilatation et une augmentation de la perméabilité dans l'oreille interne, ce qui contribue à soulager les symptômes de la maladie de Ménière en réduisant la pression endolymphatique .

Activité Biologique

Betahistine-d3 dihydrochloride is a deuterated form of betahistine, a compound primarily used in the treatment of Ménière's disease and other vestibular disorders. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Histamine Receptor Interaction:
Betahistine acts as a partial agonist at histamine H1 receptors and a strong antagonist at histamine H3 receptors . The activation of H1 receptors in the inner ear promotes vasodilation and increases vascular permeability, which is crucial for alleviating symptoms associated with endolymphatic hydrops in Ménière's disease. Conversely, the antagonistic action on H3 receptors enhances the release of neurotransmitters such as histamine, serotonin, and norepinephrine, which further contributes to its therapeutic effects by modulating vestibular function and balance .

Pharmacodynamics

Research indicates that betahistine influences neuronal firing within vestibular nuclei. A study involving healthy volunteers demonstrated that doses of 8 mg to 32 mg significantly reduced nystagmus duration by up to 59%, indicating its effectiveness in modulating vestibular responses .

Table 1: Effects of Betahistine on Nystagmus Duration

Dose (mg)Reduction in Nystagmus Duration (%)
835
1648
3259

Pharmacokinetics

Betahistine is rapidly absorbed after oral administration, achieving peak plasma concentrations (Cmax) within one hour. The mean elimination half-life ranges from 3 to 4 hours , with over 85% of the dose excreted in urine within 24 hours. The primary metabolite identified is 2-pyridylacetic acid (2-PAA) , which may also possess pharmacological activity .

Table 2: Pharmacokinetic Parameters of Betahistine

ParameterValue
CmaxAchieved in ~1 hour
Half-life3-4 hours
Urinary Excretion>85% within 24 hours
Primary Metabolite2-Pyridylacetic acid

Clinical Studies and Findings

Betahistine has been extensively studied for its efficacy in treating Ménière's disease. A significant clinical trial involving patients demonstrated that betahistine significantly reduced the frequency and severity of vertigo attacks. The compound's ability to enhance cochlear blood flow has been linked to its therapeutic effects .

Case Study: Betahistine in Vestibular Disorders

A recent study evaluated the effects of betahistine on patients diagnosed with vestibular pathology. The results indicated a marked improvement in balance and reduction in vertiginous symptoms after treatment with betahistine-d3 dihydrochloride. Notably, patients receiving higher doses exhibited more pronounced benefits .

Comparative Analysis with Other Treatments

In comparison to other treatments for Ménière's disease, such as diuretics or corticosteroids, betahistine offers a unique mechanism by directly targeting histaminergic pathways. While diuretics aim at fluid management, betahistine addresses the underlying neurovascular components contributing to vertigo.

Table 3: Comparison of Treatment Modalities for Ménière's Disease

Treatment TypeMechanism of ActionEfficacy
BetahistineH1 agonist/H3 antagonistHigh
DiureticsFluid reductionModerate
CorticosteroidsAnti-inflammatoryVariable

Propriétés

IUPAC Name

2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1D3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDFMHARQUBJRE-GXXYEPOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.